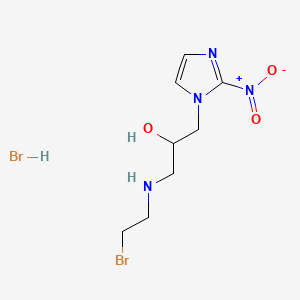![molecular formula C27H33N5O2 B10837450 8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)
8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSR-162369 is a small molecule drug developed by Sanofi. It is classified as a dipeptidyl peptidase IV inhibitor, primarily investigated for its potential use in treating type 2 diabetes mellitus . The compound works by inhibiting the enzyme dipeptidyl peptidase IV, which plays a role in glucose metabolism .
Preparation Methods
The synthetic routes and reaction conditions for SSR-162369 are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving the formation of its heterocyclic core structure . Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
SSR-162369 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its activity.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs .
Scientific Research Applications
SSR-162369 has been primarily researched for its potential in treating type 2 diabetes mellitus. As a dipeptidyl peptidase IV inhibitor, it increases the levels of active glucagon-like peptide-1, which in turn enhances insulin secretion and reduces glucagon secretion, thereby lowering blood glucose levels . Additionally, dipeptidyl peptidase IV inhibitors have been explored for their potential neuroprotective effects in conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of SSR-162369 involves the inhibition of the enzyme dipeptidyl peptidase IV. This enzyme is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 and gastric inhibitory polypeptide . By inhibiting dipeptidyl peptidase IV, SSR-162369 increases the levels of these hormones, which enhances insulin secretion and reduces glucagon secretion, leading to improved glycemic control .
Comparison with Similar Compounds
SSR-162369 is similar to other dipeptidyl peptidase IV inhibitors such as sitagliptin and vildagliptin . These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles. SSR-162369’s uniqueness lies in its specific molecular structure and the proprietary synthetic routes used in its development .
Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
These compounds are all dipeptidyl peptidase IV inhibitors used in the management of type 2 diabetes mellitus .
Properties
Molecular Formula |
C27H33N5O2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one |
InChI |
InChI=1S/C27H33N5O2/c1-17(2)13-15-31-24-26(29-25(31)21-10-11-22-20(21)12-14-28-22)30(4)18(3)32(27(24)34)16-23(33)19-8-6-5-7-9-19/h5-9,13,20-22,28H,3,10-12,14-16H2,1-2,4H3/t20-,21?,22+/m0/s1 |
InChI Key |
PBLJWGCWKPKYPH-JAFNVKOHSA-N |
Isomeric SMILES |
CC(=CCN1C(=NC2=C1C(=O)N(C(=C)N2C)CC(=O)C3=CC=CC=C3)C4CC[C@@H]5[C@H]4CCN5)C |
Canonical SMILES |
CC(=CCN1C(=NC2=C1C(=O)N(C(=C)N2C)CC(=O)C3=CC=CC=C3)C4CCC5C4CCN5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)
![N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10837389.png)
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)
![(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10837402.png)


![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)
![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)
![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)
![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)
